Pubchem_13199583
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubchem_13199583 is a chemical compound listed in the PubChem database, a public repository for chemical structures and their biological activities. PubChem is widely used by researchers in various scientific fields, including chemistry, biology, and medicine, to access detailed information about chemical substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Pubchem_13199583 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and solvents under controlled conditions to achieve the desired compound. For example, a common synthetic route might involve the use of dichloromethane and methanol as solvents, along with other reagents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using advanced equipment and techniques. This often includes the use of crystallization autoclaves and supercritical fluid crystallization systems to obtain high-purity compounds with increased bioavailability .
Analyse Chemischer Reaktionen
Types of Reactions
Pubchem_13199583 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into different forms.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pubchem_13199583 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biological assays to study its effects on different biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on human health.
Industry: Utilized in industrial processes for the production of various chemical products
Wirkmechanismus
The mechanism of action of Pubchem_13199583 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. The exact mechanism may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pubchem_13199583 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with analogous functional groups or similar molecular frameworks .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
89928-24-5 |
---|---|
Molekularformel |
C5H5F9GeHg |
Molekulargewicht |
509.30 g/mol |
InChI |
InChI=1S/C3F9Ge.C2H5.Hg/c4-1(5,6)13(2(7,8)9)3(10,11)12;1-2;/h;1H2,2H3; |
InChI-Schlüssel |
BKDOWWDOELJQHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Hg].C(F)(F)(F)[Ge](C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.